molecular formula C18H21N7O2S B2987455 4-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1706078-27-4

4-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2987455
CAS No.: 1706078-27-4
M. Wt: 399.47
InChI Key: WUCJFORDQQQTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a high-purity synthetic small molecule designed for preclinical research and screening applications. This compound features a hybrid structure combining a pyrimidine core, a sulfonylated piperazine moiety, and a 1,2,4-triazole group, making it a candidate for investigating kinase inhibition, protein-protein interactions, and other key cellular pathways. Its structural profile suggests potential utility in developing targeted therapies for oncology and proliferative diseases. Researchers can employ this compound as a chemical probe to explore novel mechanisms of action and validate new therapeutic targets. The product is supplied with comprehensive analytical data, including Certificate of Analysis (CoA) with HPLC and NMR characterization to ensure identity and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Please consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-14-3-4-15(2)16(9-14)28(26,27)24-7-5-23(6-8-24)17-10-18(21-12-20-17)25-13-19-11-22-25/h3-4,9-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCJFORDQQQTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a pyrimidine ring substituted with a triazole and a sulfonyl-piperazine moiety. Its molecular formula is C18H23N5O2SC_{18}H_{23}N_5O_2S with a molecular weight of approximately 385.46 g/mol. The presence of the sulfonyl group is significant for its biological activity, as it often enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with sulfonyl groups are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and urea metabolism respectively .
  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system, influencing mood and behavior.
  • Antimicrobial Activity : Structural analogs have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria .

Biological Activity Summary

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains; structure-activity relationship (SAR) studies highlight efficacy.
Enzyme InhibitionEffective against AChE and urease; potential implications for treating neurodegenerative diseases.
AnticancerSome derivatives show cytotoxic effects on cancer cell lines; further studies needed for comprehensive evaluation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of related compounds featuring the sulfonyl group. Results indicated significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain strains .
  • Neuropharmacological Effects : Research into piperazine derivatives has shown promise in modulating serotonin receptors, suggesting potential use in treating anxiety and depression disorders .
  • Cytotoxicity in Cancer Cells : Investigations into the anticancer properties revealed that certain analogs induced apoptosis in cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the aryl-sulfonyl group and the heterocyclic moiety attached to the pyrimidine. Below is a comparative analysis based on available

Structural and Physicochemical Properties

Compound Name Aryl-Sulfonyl Group Heterocyclic Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,5-Dimethylphenyl 1H-1,2,4-triazol-1-yl Not explicitly stated (inferred: ~C₁₉H₂₂N₆O₂S) ~414.5 Electron-donating methyl groups enhance lipophilicity; triazole improves metabolic stability .
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1171698-23-9) 4-Fluorophenyl Pyrazole C₁₇H₁₇FN₆O₂S 396.4 Fluorine increases electronegativity, potentially enhancing binding affinity .
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1171672-11-9) 2,5-Dichlorophenyl Pyrazole C₁₇H₁₆Cl₂N₆O₂S 447.3 Chlorine substituents improve membrane permeability but may increase toxicity .
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 2034603-14-8) 2,5-Dimethoxyphenyl Trifluoromethyl C₁₈H₂₁F₃N₄O₄S 446.4 Methoxy groups enhance solubility; trifluoromethyl boosts metabolic resistance .
4-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 1172927-52-4) 4-Ethylphenyl 2-Methylimidazole C₂₀H₂₄N₆O₂S 412.5 Ethyl group increases hydrophobicity; imidazole offers distinct hydrogen-bonding profiles .

Research Findings and Gaps

  • Pharmacokinetic Profiles : The absence of trifluoromethyl or methoxy groups in the target compound may result in shorter half-lives compared to CAS 2034603-14-8, necessitating further ADME studies .
  • Toxicity Risks : Chlorinated analogs (e.g., CAS 1171672-11-9) highlight the need for toxicity assessments, especially for halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.